molecular formula C9H11F3N2O2 B1458302 2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one CAS No. 1383734-88-0

2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one

Cat. No. B1458302
M. Wt: 236.19 g/mol
InChI Key: GUUKWIFUEFOPDD-AATRIKPKSA-N
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Description

Typically, this would include the compound’s systematic name, any common names, and its role or use in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Microwave-Assisted Synthesis of Pyrrolidine Derivatives

A study by Vargas et al. (2012) presented an efficient microwave-assisted synthesis method for 1-aryl-4-dimethylaminomethylene pyrrolidine derivatives. This process offers a quicker and milder alternative to traditional methods, highlighting the compound's role in facilitating the synthesis of structurally diverse pyrrolidine-based molecules with potential applications in medicinal chemistry and drug design Vargas et al., 2012.

Generation of Structurally Diverse Libraries

Roman (2013) explored the use of a ketonic Mannich base derived from 2-acetylthiophene, which bears resemblance to the target compound in its functional groups, for generating a wide array of compounds through alkylation and ring closure reactions. This study exemplifies the compound's utility in creating a rich diversity of chemical structures, potentially useful for pharmaceutical development and chemical research Roman, 2013.

Facilitating Heterocyclic Compound Synthesis

Research by Hassaneen et al. (2003) on the reactions of indene-1,3-diones with various amines, including structural analogs of the target compound, resulted in the formation of novel heterocyclic compounds. This work underlines the compound's role in the synthesis of heterocycles, which are crucial frameworks in many biologically active molecules Hassaneen et al., 2003.

Contribution to Polymer Science

A study on the anionic polymerization of derivatives similar in functionality to 2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one by Hirao et al. (1998) reveals the compound's potential in polymer science. The ability to undergo living polymerization opens avenues for the development of polymers with tailored properties, emphasizing the compound's importance in material science Hirao et al., 1998.

Development of Fluorine-Containing Compounds

Okada et al. (1992) demonstrated the synthesis of fluorine-containing pyridines and pyridones using reactants with similar functional groups to the target compound. This research highlights its applicability in introducing fluorine atoms into organic molecules, a technique often used to enhance the biological activity and stability of pharmaceuticals Okada et al., 1992.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-13(2)5-6-7(15)3-4-14(6)8(16)9(10,11)12/h5H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUKWIFUEFOPDD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CCN1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)CCN1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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